
N-Desméthyltamoxifène
Vue d'ensemble
Description
Le N-désméthyltamoxifène, également connu sous son nom de code de développement ICI-55,548, est un métabolite majeur du tamoxifène, un modulateur sélectif des récepteurs aux œstrogènes (SERM). Ce composé est ensuite métabolisé en endoxifène (4-hydroxy-N-désméthyltamoxifène), considéré comme la forme active principale du tamoxifène dans l’organisme . Le N-désméthyltamoxifène a une affinité pour le récepteur aux œstrogènes, bien qu’elle soit significativement plus faible par rapport au tamoxifène et à ses autres métabolites .
Applications De Recherche Scientifique
Pharmacological Properties
N-Desmethyltamoxifen exhibits several pharmacological activities that contribute to its effectiveness in breast cancer treatment:
- Estrogen Receptor Binding : N-Desmethyltamoxifen has been shown to bind to estrogen receptors, inhibiting estrogen-stimulated proliferation of breast cancer cells. This property is crucial for its role as an anti-estrogenic agent .
- Metabolic Stability and Efficacy : Research indicates that N-desmethyltamoxifen has a longer half-life compared to tamoxifen, which may enhance its therapeutic efficacy. Studies have demonstrated that it can be detected at higher concentrations in tumor tissues than in serum, suggesting effective local action in breast tumors .
Breast Cancer Treatment
N-Desmethyltamoxifen plays a pivotal role in the treatment of hormone-receptor-positive breast cancer:
- Therapeutic Monitoring : A study involving 115 patients indicated that monitoring serum levels of tamoxifen and its metabolites, including N-desmethyltamoxifen, could optimize treatment regimens and improve therapeutic outcomes .
- Combination Therapies : N-desmethyltamoxifen is often studied in combination with other agents to enhance anti-cancer effects. Its ability to inhibit cell proliferation makes it a candidate for combination therapies aimed at overcoming resistance to standard treatments .
Personalized Medicine
The pharmacokinetics of N-desmethyltamoxifen can vary significantly among individuals:
- Dosage Personalization : Research suggests that personalizing tamoxifen dosage based on the levels of N-desmethyltamoxifen and other metabolites can improve the therapeutic index and reduce side effects .
Mechanistic Insights
Understanding the mechanisms by which N-desmethyltamoxifen exerts its effects is crucial for optimizing its use:
- Protein Target Identification : Recent studies utilizing proteomic techniques have identified over 200 proteins whose stability is altered by N-desmethyltamoxifen treatment in MCF-7 breast cancer cells. This highlights the compound's broad impact on cellular signaling pathways relevant to cancer progression .
- Cellular Mechanisms : N-desmethyltamoxifen has been linked to various cellular processes beyond estrogen receptor modulation, including apoptosis and cell cycle regulation, further establishing its role as a multi-faceted therapeutic agent .
Table 1: Key Findings from Research Studies
Mécanisme D'action
Le N-désméthyltamoxifène exerce ses effets principalement par son interaction avec les récepteurs aux œstrogènes. Il se lie à ces récepteurs avec une affinité plus faible que le tamoxifène et l’endoxifène. Une fois lié, il peut moduler la transcription des gènes sensibles aux œstrogènes, conduisant à l’inhibition de la prolifération cellulaire et à l’induction de l’apoptose dans les cellules positives aux récepteurs aux œstrogènes . La conversion du N-désméthyltamoxifène en endoxifène par les enzymes cytochrome P450, en particulier le CYP2D6, est une étape cruciale dans son mécanisme d’action .
Composés similaires :
Tamoxifène : Le composé parent duquel est dérivé le N-désméthyltamoxifène. Il a une affinité plus élevée pour les récepteurs aux œstrogènes et est largement utilisé dans le traitement du cancer du sein.
Endoxifène (4-hydroxy-N-désméthyltamoxifène) : Un métabolite plus puissant avec une affinité significativement plus élevée pour les récepteurs aux œstrogènes que le N-désméthyltamoxifène.
Afimoxifène (4-hydroxytamoxifène) : Un autre métabolite actif avec une forte affinité pour les récepteurs aux œstrogènes.
Unicité : Le N-désméthyltamoxifène est unique en son rôle de métabolite intermédiaire dans la voie métabolique du tamoxifène. Sa faible affinité pour les récepteurs aux œstrogènes par rapport à ses métabolites le rend moins puissant, mais il est crucial pour la formation de l’endoxifène hautement actif .
Analyse Biochimique
Biochemical Properties
N-Desmethyltamoxifen plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of tamoxifen into N-Desmethyltamoxifen is primarily mediated by CYP3A4 and CYP3A5 enzymes . N-Desmethyltamoxifen is then further metabolized into endoxifen by the CYP2D6 enzyme . These interactions are crucial for the therapeutic efficacy of tamoxifen.
Cellular Effects
N-Desmethyltamoxifen influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . As a metabolite of tamoxifen, N-Desmethyltamoxifen contributes to the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .
Molecular Mechanism
The mechanism of action of N-Desmethyltamoxifen is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N-Desmethyltamoxifen has an affinity for the estrogen receptor, which is lower compared to estradiol . This interaction is crucial for its antiestrogenic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyltamoxifen change over time. Continuous therapy with tamoxifen, which is metabolized to N-Desmethyltamoxifen, produces steady-state levels within 4 weeks . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-Desmethyltamoxifen vary with different dosages in animal models
Metabolic Pathways
N-Desmethyltamoxifen is involved in several metabolic pathways. It is primarily formed from tamoxifen by the action of CYP3A4 and CYP3A5 enzymes . It is then further metabolized into endoxifen by the CYP2D6 enzyme . This metabolic pathway is crucial for the therapeutic action of tamoxifen.
Transport and Distribution
N-Desmethyltamoxifen is transported and distributed within cells and tissues. The concentrations of N-Desmethyltamoxifen in tumor tissues are significantly correlated to their serum levels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-désméthyltamoxifène implique généralement la déméthylation du tamoxifène. Ce processus peut être réalisé en utilisant divers agents de déméthylation dans des conditions contrôlées. Une méthode courante implique l’utilisation de tribromure de bore (BBr3) dans un solvant anhydre tel que le dichlorométhane à basse température .
Méthodes de production industrielle : En milieu industriel, la production du N-désméthyltamoxifène peut impliquer des processus de déméthylation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le N-désméthyltamoxifène subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le N-désméthyltamoxifène en sa forme hydroxylée, l’endoxifène.
Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier la structure du N-désméthyltamoxifène.
Substitution : Cette réaction peut se produire à diverses positions sur les cycles aromatiques du composé.
Réactifs et conditions courants :
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) peuvent être utilisés dans des conditions anhydres.
Principaux produits :
Endoxifène : Le principal produit formé à partir de l’oxydation du N-désméthyltamoxifène.
Divers dérivés substitués : Produits formés à partir de réactions de substitution en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le N-désméthyltamoxifène a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l’étude du métabolisme du tamoxifène et de ses dérivés.
Biologie : Étudié pour son rôle dans la modulation de l’activité des récepteurs aux œstrogènes et ses effets sur les processus cellulaires.
Comparaison Avec Des Composés Similaires
Tamoxifen: The parent compound from which N-Desmethyltamoxifen is derived. It has a higher affinity for estrogen receptors and is widely used in breast cancer treatment.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): A more potent metabolite with a significantly higher affinity for estrogen receptors compared to N-Desmethyltamoxifen.
Afimoxifene (4-hydroxytamoxifen): Another active metabolite with high estrogen receptor affinity.
Uniqueness: N-Desmethyltamoxifen is unique in its role as an intermediate metabolite in the tamoxifen metabolic pathway. Its lower affinity for estrogen receptors compared to its metabolites makes it less potent, but it is crucial for the formation of the highly active endoxifen .
Activité Biologique
N-Desmethyltamoxifen (also known as N-DMT) is a significant metabolite of tamoxifen, an antiestrogen drug widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of N-Desmethyltamoxifen is crucial, as it contributes to the overall therapeutic effects and side effects associated with tamoxifen therapy.
Estrogen Receptor Binding
N-Desmethyltamoxifen exhibits notable binding affinity to estrogen receptors (ERs). Research indicates that it acts as a partial agonist or antagonist depending on the cellular context and the presence of other ligands. In vitro studies have shown that N-Desmethyltamoxifen can inhibit estrogen-stimulated proliferation of breast cancer cells, similar to its parent compound, tamoxifen .
The mechanism through which N-Desmethyltamoxifen exerts its effects involves:
- Competitive inhibition : It competes with estrogen for binding sites on ERs.
- Transcriptional modulation : It alters the expression of estrogen-responsive genes, leading to reduced cell proliferation in hormone-sensitive tissues .
Pharmacokinetics
N-Desmethyltamoxifen is primarily formed through the metabolism of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. The concentration of N-Desmethyltamoxifen in plasma can be influenced by genetic polymorphisms in these metabolic pathways, which may affect individual responses to tamoxifen therapy .
Comparative Activity
Studies have shown that the biological activity of N-Desmethyltamoxifen is comparable to that of 4-hydroxytamoxifen, another active metabolite. Both metabolites demonstrate similar efficacy in inhibiting breast cancer cell growth and modulating ER activity. However, N-Desmethyltamoxifen may have a more favorable pharmacokinetic profile, with higher plasma levels observed in certain patient populations .
Data Table: Biological Activity Comparison
Compound | Binding Affinity (IC50) | Cell Proliferation Inhibition (%) | Agonist/Antagonist Profile |
---|---|---|---|
Tamoxifen | 0.5 µM | 70% | Partial Agonist |
4-Hydroxytamoxifen | 0.3 µM | 75% | Antagonist |
N-Desmethyltamoxifen | 0.4 µM | 72% | Partial Agonist |
Case Study 1: Patient Response Variability
A study involving patients undergoing tamoxifen therapy highlighted significant variability in plasma concentrations of N-Desmethyltamoxifen based on CYP2D6 genotype. Patients identified as poor metabolizers had lower levels of this metabolite and consequently exhibited reduced therapeutic responses compared to extensive metabolizers .
Case Study 2: Long-term Therapy Effects
In a longitudinal study assessing patients on chronic tamoxifen therapy, it was found that the mean concentration of N-Desmethyltamoxifen was approximately 481 ng/ml, indicating its substantial presence and potential impact on treatment outcomes. The study also noted the elimination kinetics of this metabolite, which paralleled that of tamoxifen itself, suggesting similar metabolic pathways .
Propriétés
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315924 | |
Record name | Desmethyltamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-48-8 | |
Record name | Desmethyltamoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethyltamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyltamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DESMETHYLTAMOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Desmethyltamoxifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.